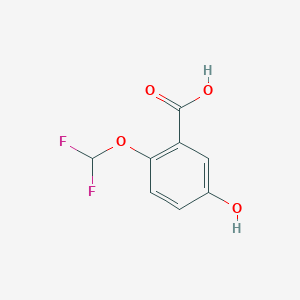

2-(Difluoromethoxy)-5-hydroxybenzoicacid

Description

Significance of Benzoic Acid Derivatives in Chemical and Biological Research

Benzoic acid and its derivatives represent a foundational scaffold in both chemical and biological research. This aromatic carboxylic acid is not only a key precursor in the industrial synthesis of numerous organic compounds but also a core component in a vast array of biologically active molecules. chemicalbook.comresearchgate.net The benzoic acid moiety is present in various natural products that exhibit significant biological activities, including antioxidant, antimicrobial, and anticancer properties. chemicalbook.com In medicinal chemistry, this scaffold is utilized as a building block for the synthesis of a wide variety of bioactive compounds. researchgate.net Its derivatives are found in drugs with diverse therapeutic applications, highlighting the versatility of this chemical structure. nih.govnist.gov The ability of the benzoic acid ring to be substituted with various functional groups allows for the fine-tuning of a molecule's physicochemical and biological properties, making it a subject of continuous research in the quest for new therapeutic agents.

Role of Fluorinated Organic Compounds in Molecular Design and Their Unique Properties

The introduction of fluorine into organic molecules is a powerful strategy in modern molecular design, particularly in the pharmaceutical and material sciences. mdpi.comnih.gov Fluorine's high electronegativity, combined with its relatively small size, imparts unique properties to organic compounds. globalscientificjournal.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced metabolic stability and increased bioavailability of drug candidates. globalscientificjournal.com

Fluorine and fluorine-containing groups, such as the difluoromethoxy group (-OCHF₂), can significantly alter a molecule's lipophilicity, acidity (pKa), and binding interactions with biological targets. globalscientificjournal.comuef.fi These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles. globalscientificjournal.com Consequently, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrichemicals are organofluorine compounds, a testament to the profound impact of fluorination in molecular design. chemicalbook.com The strategic incorporation of fluorine continues to be a dominant approach in the discovery and development of new drugs. uef.fi

Rationale for Investigating 2-(Difluoromethoxy)-5-hydroxybenzoic acid: Bridging Structural Motifs and Functionality

The compound 2-(Difluoromethoxy)-5-hydroxybenzoic acid is a prime example of a molecule designed by bridging two valuable structural motifs: the hydroxybenzoic acid core and a difluoromethoxy substituent. The hydroxybenzoic acid framework is well-established for its role in biologically active compounds, including those with anti-inflammatory and antioxidant properties. nih.govmdpi.com The difluoromethoxy group serves as a metabolically stable bioisostere for other functional groups, such as a hydroxyl or methoxy (B1213986) group, while modulating the electronic properties of the aromatic ring.

Overview of Research Objectives and Scope

The primary research objectives for a compound like 2-(Difluoromethoxy)-5-hydroxybenzoic acid would logically encompass several key areas. The scope of investigation would be focused and systematic, beginning with its chemical synthesis and purification. A crucial next step involves the comprehensive characterization of the molecule's structure and physicochemical properties.

Key research objectives would include:

Development of an Efficient Synthetic Pathway: Establishing a reliable and scalable method for the synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

Physicochemical Characterization: Determining fundamental properties such as melting point, solubility, and acidity (pKa). This would also involve detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm its structure.

Exploration of Biological Activity: Screening the compound for various biological activities. Based on its structural motifs, initial investigations might target its potential as an anti-inflammatory, antioxidant, or enzyme inhibitory agent.

Evaluation as a Synthetic Intermediate: Assessing its utility as a key building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry. For example, related structures are crucial intermediates in the synthesis of proton pump inhibitors like pantoprazole. primescholars.comsheetalchemicals.com

Detailed Research Findings

While dedicated, in-depth studies on 2-(Difluoromethoxy)-5-hydroxybenzoic acid are not widely available in published literature, its properties and potential can be inferred from predictive data and analysis of structurally related compounds.

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties for 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

| Property | Predicted Value |

| Molecular Formula | C₈H₆F₂O₄ |

| Molecular Weight | 204.13 g/mol |

| Boiling Point | 369.2 ± 42.0 °C |

| Density | 1.504 ± 0.06 g/cm³ |

| pKa (Acid Dissociation Constant) | 2.59 ± 0.10 |

| Data sourced from chemical property prediction databases. |

Structure

3D Structure

Properties

Molecular Formula |

C8H6F2O4 |

|---|---|

Molecular Weight |

204.13 g/mol |

IUPAC Name |

2-(difluoromethoxy)-5-hydroxybenzoic acid |

InChI |

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8,11H,(H,12,13) |

InChI Key |

GIKNMUCPFHBHCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1O)C(=O)O)OC(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. researchgate.net It involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections. amazonaws.com For 2-(difluoromethoxy)-5-hydroxybenzoic acid, the primary disconnections involve the carbon-oxygen bond of the difluoromethoxy group and the carbon-carbon bond of the carboxylic acid group.

A plausible retrosynthetic route for 2-(difluoromethoxy)-5-hydroxybenzoic acid is depicted below:

Direct Difluoromethoxylation Strategies

Radical Difluoromethylation Protocols

Radical difluoromethylation has emerged as a powerful strategy for the synthesis of difluoromethoxylated compounds. These protocols typically involve the generation of a difluoromethyl radical (•CF2H) or a difluorocarbene (:CF2) intermediate, which then reacts with a phenolic precursor, such as 2,5-dihydroxybenzoic acid. The nucleophilic character of the •CF2H radical distinguishes it from the more electrophilic trifluoromethyl radical (•CF3), influencing its reactivity and selectivity in addition to aromatic systems. rsc.org

Visible-light photoredox catalysis is a prominent modern method for these transformations. lookchem.com This approach often utilizes commercially available and easy-to-handle reagents like difluorobromoacetic acid (BrCF2CO2H) as a precursor to the reactive species. lookchem.comnih.gov In a typical photocatalytic cycle, a photosensitizer, such as an iridium or ruthenium complex, absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) with the difluoromethyl precursor to generate the key radical intermediate. nih.govrsc.org For instance, the reaction of phenols with BrCF2CO2H can be achieved using fac-Ir(ppy)3 as a photocatalyst at room temperature, demonstrating broad functional group tolerance. nih.gov

Alternative reagents for generating the reactive difluoromethylating species include:

Sodium Chlorodifluoroacetate (ClCF2CO2Na): A bench-stable and relatively non-toxic solid that can decarboxylate upon heating to generate difluorocarbene. orgsyn.org This method is operationally simple and avoids the use of hazardous gaseous reagents. orgsyn.org

S-(Difluoromethyl)sulfonium Salts: These bench-stable salts serve as effective difluorocarbene precursors for the difluoromethylation of phenols in the presence of a base. researchgate.net

Zinc Difluoromethanesulfinate [Zn(SO2CF2H)2]: Known as the Baran reagent or DFMS, this is an easy-to-handle solid precursor for the •CF2H radical, often used for the C-H difluoromethylation of heteroarenes. rsc.org

These radical-based methods offer mild reaction conditions and have expanded the accessibility of difluoromethoxylated aromatic compounds.

Metal-Catalyzed Difluoromethoxylation Reactions

Metal-catalyzed reactions provide a direct route to introduce the entire difluoromethoxy (–OCF2H) group. A significant advancement in this area is the development of photoredox-catalyzed protocols for the direct C–H difluoromethoxylation of arenes and heteroarenes. rsc.orgresearchgate.net This strategy is highly attractive as it avoids the need for pre-functionalized starting materials.

The mechanism of these reactions typically involves the generation of a difluoromethoxyl radical (•OCF2H). rsc.org A redox-active difluoromethoxylating reagent, such as an N-(difluoromethoxy)benzotriazole or a pyridinium (B92312) salt, is activated by a photocatalyst (e.g., Ru(bpy)3(PF6)2) via a single-electron transfer. nih.govrsc.orgresearchgate.net The resulting •OCF2H radical is highly electrophilic and can add to electron-rich aromatic rings. researchgate.net The subsequent cyclohexadienyl radical intermediate is then oxidized and deprotonated to yield the final difluoromethoxylated product. rsc.org

While direct C-H functionalization is a primary goal, metal-catalyzed cross-coupling reactions also represent a viable, albeit less direct, pathway. Palladium and copper catalysts have been extensively used for the formation of C–CF2H bonds with aryl halides or boronic acids. rsc.org Adapting these systems for O-difluoromethoxylation presents a formidable challenge but remains an area of active research. The choice of metal catalyst, ligand, and difluoromethoxylating agent is crucial for achieving high efficiency and regioselectivity.

Optimization of Reaction Conditions and Process Efficiency

The successful synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid hinges on the careful optimization of various reaction parameters. Efficiency, yield, and selectivity are profoundly influenced by the choice of solvent, catalyst, reagents, and physical conditions.

Solvent Selection and Medium Effects

The reaction medium plays a critical role in radical and metal-catalyzed difluoromethoxylation reactions. Solvent choice can affect reagent solubility, catalyst stability, and the reaction pathway itself. In photoredox catalysis, polar aprotic solvents are often preferred. For example, in the direct C–H difluoromethylation of certain heterocycles, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent after screening various media. nih.gov In other cases, N,N-dimethylformamide (DMF) is used, sometimes in combination with water, which can be essential for the reaction to proceed efficiently. orgsyn.org

The presence of water as a co-solvent can sometimes lead to significant improvements in yield. For instance, a reaction conducted in a mixture of acetonitrile (B52724) (CH3CN) and water showed a marked increase in product formation compared to acetonitrile alone, whereas using only water was ineffective due to poor reagent solubility. acs.org This highlights the complex role of the solvent system, where a balance of polarity and solubility is key to optimizing the reaction environment.

Table 1: Effect of Solvent on Difluoromethylation Yield

| Reaction Type | Substrate Class | Solvent | Yield (%) | Reference |

| Photoredox Difluoromethylation | Heterocycles | DMSO | 72% | nih.gov |

| Photoredox Difluoromethylation | Heterocycles | DMF | 45% | nih.gov |

| Photoredox Difluoromethylation | Heterocycles | CH3CN | 51% | nih.gov |

| Decarboxylative Difluoromethylation | Phenols | DMF / H2O | N/A | orgsyn.org |

| Fluoro-Deuteration | gem-Difluoroallenes | CH3CN / H2O (4:1) | 82% | acs.org |

| Fluoro-Deuteration | gem-Difluoroallenes | CH3CN | 49% | acs.org |

This table is a representation of data from different reaction systems to illustrate solvent effects and is not specific to the synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

Catalyst and Reagent Screening

The selection of an appropriate catalyst and difluoromethylating/difluoromethoxylating agent is paramount for achieving high yields and selectivity.

Catalyst Screening: For photoredox-catalyzed reactions, a range of catalysts has been explored. Common choices include iridium complexes like fac-Ir(ppy)3 and ruthenium complexes such as Ru(bpy)3(PF6)2. nih.gov Organic dyes like eosin (B541160) Y and rose bengal have also proven effective as metal-free photocatalysts for certain difluoromethylations, offering a more cost-effective and sustainable alternative. nih.gov In cross-coupling methodologies, palladium and copper complexes are the catalysts of choice, with the specific ligand playing a crucial role in reaction efficiency. rsc.org

Reagent Screening: A variety of reagents have been developed to act as sources for the difluoromethoxy or difluoromethyl group. The choice of reagent often depends on the desired reaction pathway (e.g., radical, carbene) and the required reaction conditions. Stable, solid reagents like sodium chlorodifluoroacetate and [Zn(SO2CF2H)2] are often favored for their ease of handling compared to gaseous precursors. rsc.orgorgsyn.org For direct difluoromethoxylation, novel redox-active reagents, including N-(difluoromethoxy)benzotriazole and pyridinium salts, have been specifically designed for activation under photoredox conditions. rsc.orgresearchgate.net

Table 2: Comparison of Selected Difluoromethylating/Difluoromethoxylating Reagents

| Reagent | Reagent Type | Activation Method | Reactive Species | Reference |

| Difluorobromoacetic Acid | Difluoromethylating | Photoredox Catalysis | :CF2 | lookchem.comnih.gov |

| Sodium Chlorodifluoroacetate | Difluoromethylating | Thermal Decarboxylation | :CF2 | orgsyn.org |

| [Zn(SO2CF2H)2] (DFMS) | Difluoromethylating | SET Oxidation | •CF2H | rsc.org |

| N-(difluoromethoxy)benzotriazole salt | Difluoromethoxylating | Photoredox Catalysis | •OCF2H | researchgate.net |

| Pyridinium-based salt | Difluoromethoxylating | Photoredox Catalysis | •OCF2H | rsc.orgresearchgate.net |

Green Chemistry Principles in Synthesis Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. In the context of synthesizing 2-(Difluoromethoxy)-5-hydroxybenzoic acid, several strategies align with these principles.

Atom Economy: Direct C-H functionalization methods are inherently more atom-economical than traditional multi-step syntheses that require protecting groups and stoichiometric activating reagents. rsc.orgresearchgate.net By directly replacing a C-H bond with the desired –OCF2H group, waste generation is significantly reduced.

Use of Catalysis: The shift towards catalytic methods, particularly photoredox catalysis, is a cornerstone of green synthesis design. Catalysts are used in substoichiometric amounts and enable reactions to proceed under milder conditions, reducing energy consumption. rsc.orgnih.gov The development of metal-free organic photocatalysts further enhances the green credentials of these transformations. nih.gov

Energy Efficiency: The use of visible light as an energy source for photocatalytic reactions represents a significant improvement in energy efficiency over methods that require high temperatures and prolonged heating. nih.gov These reactions can often be performed at room temperature, minimizing the process's carbon footprint.

Safer Reagents and Solvents: There is a continuous effort to replace hazardous reagents with safer, more stable alternatives. The use of easy-to-handle, solid difluoromethylating agents like sodium chlorodifluoroacetate instead of toxic, gaseous precursors is a prime example. orgsyn.org While many reactions still employ polar aprotic solvents like DMF and DMSO, research into using greener solvents, or even water as a co-solvent, is an active area of investigation. orgsyn.orgacs.org

By integrating these principles, chemists can develop more sustainable and efficient synthetic pathways to 2-(Difluoromethoxy)-5-hydroxybenzoic acid and other valuable fluorinated compounds.

Use of Sustainable Solvents and Reagents

Sustainable Solvents

A green synthesis of 2-(Difluoromethoxy)-5-hydroxybenzoic acid would prioritize the use of sustainable solvents while avoiding those that are hazardous or environmentally persistent. whiterose.ac.uk Solvent selection guides often classify solvents based on safety, health, and environmental criteria.

Preferred Solvents: Water, ethanol, isopropanol, and ethyl acetate (B1210297) are often considered greener choices due to their low toxicity and biodegradability. neuroquantology.comresearchgate.net Water is particularly attractive as a non-toxic, non-flammable, and inexpensive medium. researchgate.net

Problematic Solvents to Avoid: Halogenated solvents (e.g., dichloromethane, chloroform), certain ethers (e.g., diethyl ether, 1,4-dioxane), and polar aprotic solvents (e.g., DMF, NMP) are generally avoided due to toxicity, environmental persistence, or safety concerns. whiterose.ac.uk

Emerging Green Solvents: Research into novel reaction media like ionic liquids, deep eutectic solvents, and supercritical fluids (such as CO2) offers potential for highly efficient and sustainable processes. researchgate.netneuroquantology.comnumberanalytics.com

Sustainable Reagents

The selection of reagents should favor catalytic over stoichiometric approaches. edu.krdpsu.edu Catalytic reagents are used in small amounts and can be recycled, drastically reducing waste compared to stoichiometric reagents that are consumed in the reaction and become part of the waste stream. Furthermore, using reagents derived from renewable feedstocks, such as biorenewable terpenoids, can enhance the sustainability of the synthesis. labmanager.com

Waste Minimization and By-product Management

A holistic approach to a green synthesis involves designing the process from the outset to minimize waste generation and effectively manage any by-products. This aligns with the first principle of green chemistry: prevention. nih.govpsu.edu

Waste Minimization Strategies

For a multi-step synthesis of a molecule like 2-(Difluoromethoxy)-5-hydroxybenzoic acid, several strategies can be employed:

Process Intensification: Combining multiple reaction steps into a single "one-pot" process can eliminate the need for intermediate work-up and purification steps, significantly reducing solvent use and waste. researchgate.net

Catalyst Recycling: Employing heterogeneous catalysts or designing processes that facilitate the recovery and reuse of homogeneous catalysts is essential for waste reduction.

Solvent Recycling: Implementing distillation and other recovery techniques to purify and reuse solvents can dramatically lower the E-Factor and reduce costs. chemanager-online.com

By-product Management

Ideally, by-products should be non-toxic and easily separable from the main product stream. An advanced approach to by-product management involves valorization—finding applications for the by-products so they are not treated as waste. For example, a by-product from one reaction could potentially be a starting material for another chemical process, creating a circular economy within the chemical plant. acs.org Real-time analytical monitoring can also be implemented to control processes and prevent the formation of hazardous by-products. psu.edu

Chemical Reactivity and Transformation Mechanisms

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for a variety of chemical transformations, including esterification, amidation, and reduction. These reactions are fundamental in modifying the molecule's properties and for its incorporation into larger, more complex structures.

Esterification and Transesterification Reactions

Esterification is a common reaction of carboxylic acids, converting them into esters, which are often used as protecting groups or to enhance biological activity. iajpr.com The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). 4college.co.uk

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. This is a reversible condensation reaction, and the equilibrium can be shifted towards the product by removing water as it is formed. 4college.co.uk

For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, selective esterification of the carboxylic acid group can be achieved over the phenolic hydroxyl group under these acidic conditions, as the carboxylic acid is more reactive towards nucleophilic attack by an alcohol in this environment.

Reaction: 2-(Difluoromethoxy)-5-hydroxybenzoic acid + R-OH ⇌ 2-(Difluoromethoxy)-5-hydroxybenzoate ester + H₂O

Catalyst: Strong acid (e.g., H₂SO₄)

Significance: This reaction is crucial for creating derivatives with altered solubility, stability, and pharmacokinetic profiles.

Transesterification, the conversion of one ester to another, can also occur by reacting an ester derivative of 2-(Difluoromethoxy)-5-hydroxybenzoic acid with a different alcohol, typically in the presence of an acid or base catalyst.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., Methanol (B129727), Ethanol) | Acid catalyst (H₂SO₄), heat | Alkyl 2-(difluoromethoxy)-5-hydroxybenzoate |

| Reaction with Alkyl Halides | Alkyl halide (e.g., Methyl iodide) | Base (e.g., K₂CO₃), solvent (e.g., DMF) | Alkyl 2-(difluoromethoxy)-5-hydroxybenzoate |

Amidation and Peptide Coupling Analogues

The carboxylic acid group can be converted into an amide, a functional group prevalent in pharmaceuticals and biologically active molecules. rsc.org Direct reaction with an amine is generally inefficient and requires very high temperatures. Therefore, the carboxylic acid is typically activated first.

Standard peptide coupling methods are employed for this transformation. The carboxylic acid is treated with a coupling agent, such as a carbodiimide (B86325) (e.g., dicyclohexylcarbodiimide, DCC, or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966), EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This process forms a highly reactive intermediate that is readily attacked by the nucleophilic amine to form the stable amide bond.

Step 1 (Activation): 2-(Difluoromethoxy)-5-hydroxybenzoic acid + Coupling Agent → Activated Intermediate

Step 2 (Amination): Activated Intermediate + R-NH₂ → 2-(Difluoromethoxy)-5-hydroxybenzamide derivative + Byproducts

This method provides a mild and efficient route to a wide range of amide derivatives, connecting the 2-(Difluoromethoxy)-5-hydroxybenzoic acid core to various amines, amino acids, or peptide fragments.

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is nucleophilic and slightly acidic, making it a site for alkylation, arylation, and acylation reactions. These transformations are often used to protect the hydroxyl group during reactions at other sites or to modulate the compound's biological properties. nih.gov

Alkylation and Arylation Reactions

O-alkylation of the phenolic hydroxyl group is commonly achieved through the Williamson ether synthesis. This reaction involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. The phenoxide then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to form an ether.

Step 1 (Deprotonation): Formation of the phenoxide ion using a base.

Step 2 (Nucleophilic Attack): The phenoxide attacks the alkyl halide to yield the ether product.

This method allows for the introduction of a wide variety of alkyl groups onto the phenolic oxygen. A relevant example is the difluoromethylation of a hydroxyl group using reagents like diethyl (bromodifluoromethyl)phosphonate. bham.ac.uk Arylation can be accomplished using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann condensation reactions, to form diaryl ethers, though these often require more specific conditions.

Acylation and Protection Strategies

The phenolic hydroxyl group can be readily acylated by reacting it with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), typically in the presence of a base like pyridine (B92270) or triethylamine (B128534). This reaction forms a phenyl ester.

Reaction: Phenol + Acylating Agent → Phenyl Ester + Byproduct

A classic example of this transformation is the synthesis of aspirin, where the phenolic hydroxyl group of salicylic (B10762653) acid is acetylated using acetic anhydride. 4college.co.uk Similarly, the hydroxyl group of 2-(Difluoromethoxy)-5-hydroxybenzoic acid can be acylated to form various ester derivatives.

This acylation is a common strategy for protecting the hydroxyl group. Ester protecting groups, such as acetate (B1210297) or benzoate, are stable under many reaction conditions but can be easily removed by hydrolysis under basic conditions (e.g., using sodium hydroxide) to regenerate the phenol. This allows for selective chemical manipulation of other parts of the molecule, such as the carboxylic acid group.

| Reaction Type | Reagents | Product Class | Purpose |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Ether | Modification of properties |

| O-Acylation | Acid chloride or anhydride, Base (e.g., Pyridine) | Ester | Protection or property modification |

Oxidation Pathways of the Hydroxyl Moiety

The phenolic hydroxyl group at the C5 position of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is a primary site for oxidative transformations. While direct studies on this specific molecule are not extensively documented in publicly available literature, the oxidation pathways can be inferred from studies on analogous hydroxybenzoic acids, such as salicylic acid (2-hydroxybenzoic acid) and p-hydroxybenzoic acid. nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.comresearchgate.net

Advanced Oxidation Processes (AOPs), which generate highly reactive hydroxyl radicals (•OH), are effective in degrading such phenolic compounds. researchgate.net Common AOPs include the Fenton process (Fe²⁺ + H₂O₂) and UV/H₂O₂ systems. nih.govresearchgate.net The principal mechanism involves the electrophilic addition of a hydroxyl radical to the aromatic ring, leading to the formation of dihydroxybenzoic acid derivatives. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

For instance, the oxidation of salicylic acid has been shown to yield 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. openmedicinalchemistryjournal.com By analogy, the oxidation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is expected to proceed via hydroxylation at the positions activated by the existing hydroxyl group, namely the C4 and C6 positions. These hydroxylated intermediates can undergo further oxidation, potentially leading to ring-opening and mineralization to CO₂, water, and inorganic ions under sustained oxidative conditions. The degradation of the parent compound typically follows first-order kinetics. researchgate.net

Table 1: Predicted Major Products from Hydroxyl Radical Attack on 2-(Difluoromethoxy)-5-hydroxybenzoic acid

| Reactant | Predicted Product Name | Position of New -OH Group |

| 2-(Difluoromethoxy)-5-hydroxybenzoic acid | 2-(Difluoromethoxy)-4,5-dihydroxybenzoic acid | C4 |

| 2-(Difluoromethoxy)-5-hydroxybenzoic acid | 2-(Difluoromethoxy)-5,6-dihydroxybenzoic acid | C6 |

Chemical Stability and Reactivity of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is often incorporated into molecules in medicinal chemistry to enhance metabolic stability compared to a standard methoxy (B1213986) group, primarily by preventing O-demethylation. nih.gov However, this group possesses its own unique reactivity and stability profile.

Hydrolytic Stability Studies

The difluoromethoxy group, as an α,α-difluoro ether, exhibits considerable stability under typical physiological conditions. However, its stability can be compromised under certain chemical conditions. For instance, the hydrolysis of α,α-difluoro ethers has been reported to be catalyzed by glass surfaces, suggesting that the material of the reaction vessel can influence stability, particularly during processes like distillation at elevated temperatures. nih.gov This implies a potential susceptibility to hydrolysis under acidic conditions or in the presence of Lewis acidic surfaces, which could lead to the cleavage of the ether bond.

Thermal and Photochemical Degradation Pathways

The thermal stability of difluoromethoxy arenes can be a significant concern, especially when handled in glass equipment. Studies have shown that the decomposition of compounds like difluoromethoxybenzene can be autocatalytic in glass capillaries, exhibiting sharp exothermic events at temperatures significantly lower than in inert crucibles (e.g., gold-plated). This glass-facilitated thermal decomposition can lead to the formation of hazardous byproducts such as hydrogen fluoride (B91410) (HF) and phenolic tars.

While specific photochemical degradation studies on 2-(Difluoromethoxy)-5-hydroxybenzoic acid are limited, the aromatic ring system suggests potential reactivity under UV irradiation. Photochemically generated radicals could initiate degradation, although the -OCHF₂ group is generally more stable than many other functional groups. The primary photochemical pathways would likely involve the phenolic hydroxyl group or decarboxylation, similar to other hydroxybenzoic acids. nih.gov

Potential for Defluorination or Further Fluorination

Defluorination of the -OCHF₂ group is not a commonly observed degradation pathway under typical laboratory conditions due to the strength of the C-F bond. However, it can occur under specific, often harsh, reaction conditions or through enzymatic pathways. For example, by-products resulting from defluorination have been observed in certain metal-catalyzed synthesis reactions.

Further fluorination to a trifluoromethoxy (-OCF₃) group would require specific and potent fluorinating agents and is not a spontaneous degradation pathway. Such a transformation is a synthetic conversion rather than a degradation process.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Halogenation, Nitration, and Sulfonation Studies

The reactivity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid in electrophilic aromatic substitution is governed by the directing effects of its three substituents on the benzene (B151609) ring: the hydroxyl (-OH), the carboxylic acid (-COOH), and the difluoromethoxy (-OCHF₂) groups. The hydroxyl group is a strongly activating, ortho-, para-directing group. The difluoromethoxy group is also ortho-, para-directing but is less activating than a methoxy group due to the electron-withdrawing nature of the fluorine atoms. The carboxylic acid group is a deactivating, meta-directing group. The positions open for substitution are C3, C4, and C6. The powerful activating effect of the hydroxyl group would primarily direct incoming electrophiles to its ortho (C4, C6) and para positions.

Halogenation: While specific studies on the direct halogenation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid are not extensively detailed in the available literature, the reactivity of analogous phenolic acids suggests that reactions with halogens (e.g., Br₂, Cl₂) would proceed readily. The substitution would be expected to occur at the positions most activated by the hydroxyl group. Another potential reaction pathway for carboxylic acids is decarboxylative halogenation, a process that involves the cleavage of the carbon-carbon bond adjacent to the carboxyl group and trapping the resulting intermediate with a halogen source. nih.gov

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring. While direct nitration studies on 2-(Difluoromethoxy)-5-hydroxybenzoic acid are limited, the synthesis of a related compound, 2-(difluoromethoxy)-5-nitrobenzoic acid, has been documented. appchemical.com This indicates that the aromatic ring of a difluoromethoxy-substituted benzoic acid is susceptible to nitration. For the title compound, the strong directing effect of the hydroxyl group would likely favor nitration at the C4 or C6 positions.

Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. There is a lack of specific experimental data on the sulfonation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. However, the sulfonation of the structurally similar salicylic acid (2-hydroxybenzoic acid) is known to yield 5-sulfosalicylic acid (2-hydroxy-5-sulfobenzoic acid). This suggests that sulfonation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid would likely occur at the C5 position, para to the hydroxyl group, if that position were available. Given the existing hydroxyl at C5, substitution would be directed to other activated positions on the ring.

Chelation and Complexation Properties with Metal Ions

The molecular structure of 2-(Difluoromethoxy)-5-hydroxybenzoic acid, featuring a carboxylic acid group ortho to a difluoromethoxy group and a hydroxyl group meta to it, suggests potential for chelation of metal ions. The arrangement of the carboxyl and hydroxyl groups in related molecules, such as 2,5-dihydroxybenzoic acid (2,5-DHBA), is known to facilitate metal binding in a "salicylate mode". ufl.edunih.gov This mode involves the coordination of a metal ion by both the carboxylate oxygen and the phenolic oxygen.

Studies on the close analog 2,5-dihydroxybenzoic acid (gentisic acid) provide significant insight into the expected chelation behavior. Research has shown that 2,5-DHBA binds with iron (III) through a two-step kinetic mechanism. nih.gov The initial complexation occurs at a 1:1 ligand-to-metal ratio, with higher-order complexes forming at increased ligand concentrations. ufl.edunih.gov

Potentiometric and spectroscopic studies on the Fe(III)-2,5-DHBA system have confirmed the distribution of complexes with varying stoichiometries. nih.gov The formation of these complexes is pH-dependent, with maximum complexation observed in the pH range of 4.5 to 6.5, which is consistent with the deprotonation of the carboxylic acid proton. ufl.edunih.gov The rate-determining step in the complexation is believed to be the rearrangement of ligands on an initial complex formed between the carboxylate group and the Fe(III) ion. ufl.edu

The coordination sites for metal ions in similar aromatic acids often involve a bidentate interaction through an oxygen atom of the deprotonated carboxyl group and a neighboring oxygen atom, such as from a hydroxyl or carbonyl group. nih.gov It is therefore highly probable that 2-(Difluoromethoxy)-5-hydroxybenzoic acid engages in similar bidentate chelation with various metal ions.

| Property | Observation | Reference |

|---|---|---|

| Binding Mode | Salicylate mode | ufl.edunih.gov |

| Complex Stoichiometry (Ligand:Metal) | 1:1, 2:1, 3:1 | nih.gov |

| Optimal pH Range | 4.5 - 6.5 | ufl.edunih.gov |

| Kinetic Mechanism | Two-step process | nih.gov |

Radical Reactions and Oxidative Coupling Phenomena

The phenolic hydroxyl group in 2-(Difluoromethoxy)-5-hydroxybenzoic acid makes it susceptible to radical reactions, particularly the formation of a phenoxyl radical. This occurs through the homolytic cleavage of the phenolic O-H bond. The stability and energetics of such radicals have been investigated for isomeric hydroxybenzoic acids. nih.gov For instance, the O-H bond dissociation enthalpy (BDE) in 2-hydroxybenzoic acid, a structural analog, has been determined to be approximately 392.8 ± 3.3 kJ·mol⁻¹. nih.gov The formation of the corresponding carboxyphenoxyl radical is a key step in many oxidative processes. nih.gov

The aromatic ring of benzoic acid and its derivatives is also known to react with various atmospheric radicals, such as hydroxyl (•OH), nitrate (B79036) (•NO₃), and sulfate (B86663) (SO₄⁻•). rsc.org These reactions typically proceed via radical addition to the ring or hydrogen abstraction. Studies on benzoic acid have shown that addition reactions with •OH radicals have lower potential barriers than abstraction reactions. rsc.org The degradation of 2-hydroxybenzoic acid through advanced oxidation processes, which generate highly reactive hydroxyl radicals, further demonstrates the susceptibility of the aromatic system to radical attack, leading to hydroxylated products. researchgate.net

Furthermore, the hydroquinone-like substructure (a benzene ring with two oxygen substituents) suggests that 2-(Difluoromethoxy)-5-hydroxybenzoic acid could participate in oxidative coupling reactions. Hydroquinone derivatives can be oxidized to corresponding benzoquinones, which are reactive electrophiles. nih.gov These intermediates can then couple with other molecules, such as olefins, to form more complex structures like dihydrobenzofurans. nih.gov This type of reaction, often facilitated by an oxidant and a Lewis acid, represents a significant transformation pathway for phenolic compounds. nih.gov

| Compound | O-H BDE (kJ·mol⁻¹) | Reference |

|---|---|---|

| 2-Hydroxybenzoic Acid | 392.8 ± 3.3 | nih.gov |

| 3-Hydroxybenzoic Acid | 383.6 ± 3.8 | nih.gov |

| 4-Hydroxybenzoic Acid | 380.0 ± 3.4 | nih.gov |

Derivatives and Analogs: Synthesis and Structural Exploration

Systematic Modification of the Benzoic Acid Core

Alterations to the central phenyl ring, either by changing the arrangement of substituents or by replacing the ring with a heterocyclic system, are key strategies in analog design.

Alterations in Ring Substitution Patterns

Table 1: Examples of Ring Substitution Modifications This table is interactive. Click on the headers to sort.

| Modification Type | Reagents/Conditions | Resulting Substituent | Reference Compound Example |

|---|---|---|---|

| Nitration | Concentrated HNO₃ | -NO₂ | 3-chloro-2,4-difluoro-5-nitrobenzoic acid semanticscholar.org |

| Halogenation | N-Chlorosuccinimide (NCS) | -Cl | 5-chloro-2-(...)-benzoic acid nih.gov |

| Sulfamoylation | Chlorosulfonic acid, then amine | -SO₂NR₂ | 5-chloro-2-(N-(...)-sulfamoyl)benzoic acid nih.gov |

Heterocyclic Bioisosteric Replacements (Non-Clinical Focus)

Bioisosteric replacement is a strategy used to substitute a functional group or moiety with another that has similar physical or chemical properties. In the context of 2-(difluoromethoxy)-5-hydroxybenzoic acid, the carboxylic acid group can be replaced by various acidic heterocyclic rings. This modification can impact properties such as acidity, lipophilicity, and metabolic stability. openaccessjournals.comopenaccessjournals.com Common heterocyclic bioisosteres for carboxylic acids include 5-substituted-1H-tetrazoles, 1,2,4-oxadiazoles, and various diones like thiazolidinediones. openaccessjournals.comopenaccessjournals.comresearchgate.net

The synthesis of these analogs involves multi-step procedures. For instance, the preparation of 1,2,4-oxadiazole-containing benzoic acids can be achieved through the selective oxidation of corresponding tolyl-1,2,4-oxadiazole precursors. researchgate.net Tetrazole rings are often synthesized via [3+2] cycloaddition reactions between nitriles and azides. researchgate.net While these modifications are prominent in drug design, the non-clinical focus of this exploration centers on the synthetic chemistry and the resulting structural and physicochemical changes. openaccessjournals.comopenaccessjournals.com

Table 2: Common Heterocyclic Bioisosteres for the Carboxylic Acid Moiety This table is interactive. Click on the headers to sort.

| Heterocycle | Key Features | General Synthetic Route |

|---|---|---|

| 1H-Tetrazole | Planar, acidic N-H proton | [3+2] cycloaddition of nitriles and azides researchgate.net |

| 1,2,4-Oxadiazole | Aromatic, stable ring system | Cyclization of amidoximes with acylating agents researchgate.net |

| Thiazolidinedione | Non-planar, acidic N-H proton | Knoevenagel condensation followed by cyclization openaccessjournals.com |

| Hydroxamic Acid | Metal-chelating properties | Reaction of an ester with hydroxylamine (B1172632) openaccessjournals.com |

Elaboration of the Carboxylic Acid and Phenolic Hydroxyl Moieties

The carboxylic acid and phenolic hydroxyl groups are primary sites for derivatization, allowing for the synthesis of a wide range of analogs with altered polarity and hydrogen bonding capabilities.

Ester and Amide Analogs

The carboxylic acid functionality can be readily converted into ester and amide analogs. Esterification is typically achieved by reacting the benzoic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the acid to a more reactive acyl chloride or using coupling agents followed by reaction with an alcohol.

Amide synthesis involves activating the carboxylic acid with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activator like hydroxybenzotriazole (B1436442) (HOBt), followed by the addition of a primary or secondary amine. researchgate.net These reactions are generally high-yielding and tolerate a wide variety of functional groups, including the difluoromethoxy group. researchgate.netnih.govnih.gov The resulting amides and esters exhibit different solubility profiles and hydrogen-bonding patterns compared to the parent carboxylic acid.

Ether and Acetyl Derivatives

The phenolic hydroxyl group offers another site for structural modification. O-alkylation to form ether derivatives can be accomplished through reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide. The synthesis of related difluoromethoxy compounds has been demonstrated by reacting a hydroxy precursor with reagents like diethyl (bromodifluoromethyl)phosphonate in the presence of a base. nih.gov

Acetylation of the hydroxyl group to form an acetyl derivative (an ester) is typically performed using acetyl chloride or acetic anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. These modifications remove the acidic proton of the phenol and can alter the molecule's ability to act as a hydrogen bond donor.

Table 3: Functional Group Elaboration This table is interactive. Click on the headers to sort.

| Moiety | Derivative Type | General Reagents | Resulting Functional Group |

|---|---|---|---|

| Carboxylic Acid | Ester | Alcohol, Acid catalyst (e.g., H₂SO₄) | -COOR |

| Carboxylic Acid | Amide | Amine, Coupling agents (e.g., EDCI, HOBt) researchgate.net | -CONR₂ |

| Phenolic Hydroxyl | Ether | Alkyl halide, Base (e.g., K₂CO₃) | -OR |

| Phenolic Hydroxyl | Acetyl Ester | Acetic anhydride or Acetyl chloride, Base | -OCOCH₃ |

Synthesis of Compounds with Modified Difluoromethoxy Groups

The difluoromethoxy (OCF₂H) group is a key structural feature, and its modification or replacement provides another axis for analog design. The incorporation of fluorinated substituents is a widely used strategy to modulate the physicochemical properties of organic molecules. nih.govresearchgate.net

Analogs can be synthesized where the difluoromethoxy group is replaced by other fluorinated moieties, such as the trifluoromethoxy (OCF₃) group. The synthesis of trifluoromethoxylated arenes can be achieved under mild conditions using visible-light photoredox catalysis. nih.govresearchgate.net These methods often involve the generation of a •OCF₃ radical which then adds to the aromatic ring. nih.gov The OCF₃ group is more lipophilic and electron-withdrawing than the OCF₂H group. beilstein-journals.org

Another related modification involves the synthesis of difluoro(methoxy)methyl (CF₂OCH₃) analogs. A method for synthesizing aromatic compounds with this fragment involves the fluorodesulfurization of thionoesters using reagents such as SnCl₄/DAST (diethylaminosulfur trifluoride). researchgate.net Studies of the electronic properties of the CF₂OCH₃ group indicate it acts as a moderately electron-withdrawing substituent. researchgate.net These synthetic advancements allow for the fine-tuning of electronic and steric properties by subtly altering the structure of the fluorinated alkoxy group. nih.govmdpi.com

Table 4: Comparison of Fluorinated Methoxy (B1213986) Analogs This table is interactive. Click on the headers to sort.

| Group | Name | Electronic Effect | Lipophilicity (Hansch-Leo π parameter) |

|---|---|---|---|

| -OCH₃ | Methoxy | Electron-donating | -0.02 |

| -OCF₂H | Difluoromethoxy | Weakly electron-withdrawing | +0.49 |

| -OCF₃ | Trifluoromethoxy | Strongly electron-withdrawing beilstein-journals.org | +1.04 beilstein-journals.org |

| -CF₂OCH₃ | Difluoro(methoxy)methyl | Moderately electron-withdrawing researchgate.net | N/A |

Homologation and Chain Extension

Homologation, the process of extending a carbon chain by a single methylene (B1212753) unit, represents a fundamental strategy for modifying the carboxylic acid moiety of 2-(difluoromethoxy)-5-hydroxybenzoic acid. The Arndt-Eistert reaction is a well-established and popular method for the one-carbon homologation of carboxylic acids. wikipedia.orgorganic-chemistry.org This sequence allows for the conversion of a carboxylic acid into its higher homolog, which in this case would be 2-(2-(difluoromethoxy)-5-hydroxyphenyl)acetic acid.

The reaction sequence begins with the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂). ucla.edu This activated intermediate then reacts with diazomethane (B1218177) (CH₂N₂) to form a diazoketone. adichemistry.com The key step is the Wolff rearrangement of the diazoketone, which is catalyzed by a metal catalyst such as silver oxide (Ag₂O) or by photochemical or thermal means. organic-chemistry.orgadichemistry.com The rearrangement produces a highly reactive ketene (B1206846) intermediate. wikipedia.org In the presence of a nucleophile, such as water, the ketene is trapped to yield the homologated carboxylic acid. organic-chemistry.org The stereochemistry at the alpha-carbon is retained during the Wolff rearrangement. wikipedia.orgadichemistry.com

Table 1: Proposed Arndt-Eistert Homologation of 2-(Difluoromethoxy)-5-hydroxybenzoic acid

| Step | Reactants | Intermediate/Product | Key Transformation |

| 1. Activation | 2-(Difluoromethoxy)-5-hydroxybenzoic acid, SOCl₂ | 2-(Difluoromethoxy)-5-hydroxybenzoyl chloride | Formation of acyl chloride |

| 2. Diazoketone Formation | 2-(Difluoromethoxy)-5-hydroxybenzoyl chloride, CH₂N₂ | 1-Diazo-2-(2-(difluoromethoxy)-5-hydroxyphenyl)ethan-2-one | Acylation of diazomethane |

| 3. Wolff Rearrangement | 1-Diazo-2-(2-(difluoromethoxy)-5-hydroxyphenyl)ethan-2-one, Ag₂O, H₂O | 2-(2-(Difluoromethoxy)-5-hydroxyphenyl)acetic acid | Rearrangement to ketene and subsequent hydration |

While diazomethane is effective, its toxic and explosive nature has prompted the development of safer alternatives like diazo(trimethylsilyl)methane. wikipedia.org

Introduction of Other Fluorinated Alkoxy Groups

Modifying the fluorinated alkoxy substituent can significantly impact the physicochemical properties of the resulting analogs. Introducing groups such as trifluoromethoxy (-OCF₃) or tetrafluoroethoxy (-OCHF₂CF₃) can alter lipophilicity, metabolic stability, and electronic characteristics. The synthesis of such analogs would likely involve precursors other than 2-(difluoromethoxy)-5-hydroxybenzoic acid itself, typically starting with a dihydroxybenzoic acid derivative.

For instance, the synthesis of a trifluoromethoxy analog, 5-hydroxy-2-(trifluoromethoxy)benzoic acid, is documented. bldpharm.com Similarly, the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid has been described, starting from the oxidation of the corresponding toluene (B28343) derivative. google.com The introduction of a 1,1,2,2-tetrafluoroethoxy group onto a hydroxybenzoic acid scaffold has also been reported, yielding Benzoic acid, 2-hydroxy-5-(1,1,2,2-tetrafluoroethoxy)-. chemicalbook.com

The general approach for introducing these groups often involves the reaction of a phenol with a suitable fluorinated electrophile. For the difluoromethoxy group, reagents like diethyl (bromodifluoromethyl)phosphonate can be used to difluoromethylate a hydroxyl group. nih.gov Perfluoroalkoxy alkanes are a class of fluoropolymers that share some structural similarities and are synthesized from tetrafluoroethylene (B6358150) and perfluoroethers. wikipedia.org

Design and Synthesis of Compound Libraries for Research Purposes

The core structure of 2-(difluoromethoxy)-5-hydroxybenzoic acid is a valuable scaffold for the construction of compound libraries aimed at drug discovery and other research applications. The design of such libraries often employs computational (in silico) methods to select for desirable physicochemical properties and to explore diverse chemical space. sygnaturediscovery.com

A common strategy involves solid-phase synthesis, where the scaffold is anchored to a resin via one of its functional groups, such as the carboxylic acid. The remaining functional groups (the phenol and the aromatic ring) are then systematically reacted with a diverse set of building blocks. For example, a library based on 3-amino-5-hydroxybenzoic acid was successfully prepared using a split/combine combinatorial method where the amino and hydroxy positions were variably substituted. nih.gov This approach could be adapted for the 2-(difluoromethoxy)-5-hydroxybenzoic acid scaffold, using the phenol for diversification through etherification or esterification reactions.

Table 2: Example of a Potential Combinatorial Library Synthesis Scheme

| Scaffold Position | Reaction Type | Example Building Blocks |

| 5-Hydroxy Group | Etherification (Williamson) | Alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) |

| Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | |

| Carboxylic Acid Group | Amide Formation | Diverse primary and secondary amines |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenation, Nitration (followed by reduction and further derivatization) |

The goal of library design is to generate a collection of molecules with high chemical diversity and "drug-like" properties, often characterized by a higher fraction of sp³-hybridized carbons and increased stereochemical complexity to explore new areas of chemical space. tarosdiscovery.com The use of multicomponent reactions and diversity-oriented synthesis are powerful strategies to construct complex molecular scaffolds for libraries. nih.gov

Stereochemical Considerations in Derivative Synthesis

While 2-(difluoromethoxy)-5-hydroxybenzoic acid itself is achiral, its derivatives can possess stereocenters, making stereochemical control a critical aspect of their synthesis. For example, homologation via the Arndt-Eistert reaction followed by alpha-functionalization of the resulting phenylacetic acid derivative would create a chiral center.

The synthesis of enantiomerically pure fluorinated compounds is of significant interest. mdpi.com Methods for achieving this include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of racemic mixtures. Enzymatic kinetic resolution has been successfully applied to fluorinated racemates of 3-arylcarboxylic acids. mdpi.comresearchgate.net In this method, an enzyme, such as a lipase, selectively hydrolyzes one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid in high enantiomeric purity. mdpi.com

For the analysis and assignment of absolute configuration in chiral fluorinated molecules, chiral derivatizing agents are employed. Axially chiral compounds like 2-(2-trifluoromethyl)-1H-benzo[d]imidazol-1-yl)benzoic acid (TBBA) have been developed for this purpose, allowing for the determination of the absolute configuration of chiral amines and alcohols through NMR analysis of the resulting diastereomeric derivatives. nih.govnih.gov The presence of multiple conformers and non-covalent interactions, such as hydrogen bonding, can influence the reliability of these assignments. nih.gov In some crystal structures of related fluorinated benzoic acids, molecules have been observed to form dimers through hydrogen bonding, which can influence their conformation. nih.gov The stereoselective synthesis of complex molecules containing fluorinated moieties remains an active area of research, with methods like C-H insertion being developed to create chiral centers with high diastereoselectivity and enantioselectivity. escholarship.org

Theoretical and Computational Investigations

Electronic Structure and Molecular Conformation Analysis

Understanding the three-dimensional shape and electron distribution of a molecule is fundamental to predicting its chemical and physical properties.

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity.

Intermolecular Interactions and Hydrogen Bonding Analysis

The specific arrangement of functional groups—a carboxylic acid, a hydroxyl group, and a difluoromethoxy group on a benzene (B151609) ring—governs the intermolecular behavior of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. These interactions are critical in determining its physical properties, such as melting point and solubility, as well as its interaction with biological macromolecules.

2-(Difluoromethoxy)-5-hydroxybenzoic acid possesses distinct hydrogen bond donor and acceptor sites, making it capable of forming robust intermolecular networks.

Hydrogen Bond Donors: The primary hydrogen bond donors are the acidic proton of the carboxylic acid group (-COOH) and the proton of the phenolic hydroxyl group (-OH).

Hydrogen Bond Acceptors: The potential hydrogen bond acceptors are the carbonyl oxygen of the carboxylic acid group (C=O), the hydroxyl oxygen of the carboxylic acid group, the oxygen of the phenolic group, and the oxygen and fluorine atoms of the difluoromethoxy group (-OCHF₂).

The strength and propensity of these sites to form hydrogen bonds can be estimated computationally through methods like molecular electrostatic potential (MEP) analysis. MEP maps visualize the electron density around a molecule, where negative potential regions (typically colored red or yellow) indicate strong hydrogen bond acceptor sites, and positive regions (colored blue) near hydrogen atoms indicate donor sites researchgate.netactascientific.com. For hydroxybenzoic acids, the carboxyl and hydroxyl groups are the primary sites for these interactions nih.gov. The difluoromethoxy group, with its electronegative fluorine atoms, would further influence the electronic distribution on the aromatic ring, potentially modulating the acidity of the phenolic proton and the acceptor strength of the ether oxygen.

In similar hydroxybenzoic acid derivatives, the carboxyl group often forms strong hydrogen-bonded dimers with another molecule, creating a stable R²₂(8) ring motif nih.gov. The phenolic hydroxyl group can then participate in forming further intermolecular chains.

Table 1: Predicted Hydrogen Bond Capabilities of 2-(Difluoromethoxy)-5-hydroxybenzoic acid

| Functional Group | Potential Role | Relative Strength (Theoretical) | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Donor & Acceptor | Very Strong | Capable of forming strong intermolecular dimers. |

| Hydroxyl (-OH) | Donor & Acceptor | Strong | Can participate in extended hydrogen bond networks. |

| Difluoromethoxy (-OCHF₂) | Weak Acceptor | Weak | The oxygen and fluorine atoms can act as weak acceptors. |

Beyond hydrogen bonding, other non-covalent forces contribute to the molecular interactions of 2-(Difluoromethoxy)-5-hydroxybenzoic acid.

π-Stacking Interactions: The presence of the aromatic benzene ring allows for π-stacking interactions, where the π-electron systems of adjacent rings align. These interactions can occur in several geometries, including face-to-face and T-shaped (or edge-to-face) conformations nih.gov. In crystal structures of similar aromatic compounds like 3,4-difluoro-2-hydroxybenzoic acid, π–π stacking interactions are observed with centroid-centroid distances typically around 3.7 to 3.8 Å nih.gov. The interaction energy for π-stacking is generally in the range of 2-4 kcal/mol and is crucial for the packing of molecules in the solid state and for binding to flat aromatic residues in proteins nih.gov.

Ligand-Receptor Interaction Modeling (Computational Perspective)

Computational modeling provides a powerful framework for predicting how 2-(Difluoromethoxy)-5-hydroxybenzoic acid might interact with a biological target, such as an enzyme active site.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor nih.gov. In a typical simulation, the 3D structure of a target protein, often obtained from the Protein Data Bank (PDB) rcsb.org, is used as a receptor. The ligand, 2-(Difluoromethoxy)-5-hydroxybenzoic acid, would be docked into a defined binding site.

The simulation algorithm samples numerous possible conformations and orientations of the ligand and scores them based on a scoring function, which estimates the binding free energy. A lower binding energy (a more negative value) indicates a more stable and potentially stronger interaction researchgate.net.

For this molecule, key interactions would be predicted:

Hydrogen Bonds: The carboxylate and hydroxyl groups would likely form hydrogen bonds with polar or charged amino acid residues (e.g., Arginine, Tyrosine, Serine) in a binding pocket nih.gov.

π-Interactions: The benzene ring could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in cation-π interactions with positively charged residues like Lysine or Arginine.

Hydrophobic and Van der Waals Contacts: The aromatic ring and the difluoromethyl group would make favorable van der Waals contacts within hydrophobic regions of the binding site.

Table 2: Hypothetical Molecular Docking Results with a Model Kinase Target

| Parameter | Predicted Value | Interacting Residues (Example) |

|---|---|---|

| Binding Energy (kcal/mol) | -7.0 to -9.0 | N/A |

| Hydrogen Bonds | 2-4 bonds | ARG 105, TYR 102, VAL 221 nih.gov |

| π-Stacking Interactions | 1 interaction | PHE 255 |

| Hydrophobic Contacts | Multiple | LEU, ILE, VAL |

Note: This data is illustrative and based on typical results for similar inhibitors docking into protein kinase active sites. nih.gov

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-receptor complex over time nih.gov. An MD simulation would begin with the best-docked pose and simulate the movements of all atoms in the system (ligand, protein, and surrounding solvent) for a set period, often hundreds of nanoseconds rsc.org.

Key parameters analyzed from an MD simulation include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the ligand and protein backbone atoms from their initial positions. A stable, low, and converging RMSD value for the ligand suggests it remains firmly bound in the active site researchgate.netresearchgate.netyoutube.com.

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Residues that interact with the ligand are expected to show reduced fluctuation, indicating a stabilizing effect.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking can be tracked over the simulation time. Stable hydrogen bonds are a strong indicator of a durable interaction.

A successful MD simulation would show the 2-(Difluoromethoxy)-5-hydroxybenzoic acid molecule maintaining its primary interactions within the binding pocket, confirming the stability of the docked pose.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies (Theoretical Basis)

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR) dergipark.org.trmdpi.com. These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and correlating them with experimentally measured activities or properties.

For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, a theoretical QSAR/QSPR study would involve the calculation of various descriptors:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular connectivity indices) nih.gov.

Electronic Descriptors: These relate to the molecule's electronic properties, such as dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) academie-sciences.fracademie-sciences.fr.

Quantum Chemical Descriptors: Parameters like bond dissociation enthalpy (BDE) and proton affinity (PA) can be crucial for modeling activities like antioxidant potential academie-sciences.fracademie-sciences.fr.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a key descriptor for predicting membrane permeability and general bioavailability.

A typical QSAR model for a series of benzoic acid derivatives might take the following linear form nih.gov:

Activity (e.g., pIC₅₀) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

By developing such a model with a training set of known compounds, the activity of a new compound like 2-(Difluoromethoxy)-5-hydroxybenzoic acid could be predicted before its synthesis and testing nih.govnih.gov. For instance, QSAR studies on similar compounds have shown that properties like hydrophobicity, molar refractivity, and the presence of specific functional groups are often critical for activity nih.gov.

Table 3: Relevant Molecular Descriptors for QSAR/QSPR Modeling

| Descriptor Class | Example Descriptor | Property Modeled |

|---|---|---|

| Lipophilicity | LogP | Membrane permeability, solubility |

| Electronic | HOMO/LUMO Energy Gap | Chemical reactivity, stability actascientific.com |

| Topological | Balaban Index (J) | Molecular shape and branching nih.gov |

| Thermodynamic | Bond Dissociation Enthalpy (BDE) | Antioxidant activity academie-sciences.fracademie-sciences.fr |

| Steric | Molar Refractivity (MR) | Molecular volume, polarizability nih.gov |

Development of Predictive Models for Mechanistic Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in forecasting the biological activity of chemical compounds based on their molecular structures. For derivatives of benzoic acid, these models are instrumental in identifying the structural features that govern their mechanistic actions.

QSAR studies on related p-hydroxybenzoic acid derivatives have demonstrated that their antimicrobial activity is influenced by several topological and valence indices. chemicalbook.com These models indicate that specific molecular descriptors, such as connectivity and shape indices, play a crucial role in the biological activity of these compounds. chemicalbook.com Although a specific QSAR model for 2-(Difluoromethoxy)-5-hydroxybenzoic acid has not been detailed, it is plausible that similar descriptors would be relevant in predicting its activity. The development of such a model would involve the synthesis of a series of related compounds and the correlation of their measured biological activities with calculated molecular descriptors.

In-silico studies, including molecular docking, are another facet of predictive modeling. For instance, research on 2-hydroxybenzoic acid derivatives as selective inhibitors for certain enzymes has utilized molecular docking to understand the interactions between the compounds and the active site of the target protein. These studies have highlighted the importance of the carboxylic acid and adjacent hydroxyl groups in forming key interactions, such as hydrogen bonds and electrostatic interactions, with the target enzyme. nih.gov Similar in-silico analyses of 5-acetamido-2-hydroxy benzoic acid derivatives have been used to predict their binding affinity with specific receptors. mdpi.comnih.gov This suggests that the 2-hydroxybenzoic acid moiety within 2-(Difluoromethoxy)-5-hydroxybenzoic acid is a critical "warhead" for potential biological targets. nih.gov

The table below illustrates a hypothetical set of molecular descriptors that would be relevant for building a QSAR model for 2-(Difluoromethoxy)-5-hydroxybenzoic acid, based on common practices in the field.

| Descriptor | Description | Predicted Relevance to Mechanistic Activity |

| LogP | Octanol-water partition coefficient | Influences membrane permeability and access to target sites. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Affects transport properties and receptor binding. |

| Molecular Weight (MW) | Mass of the molecule | Can influence diffusion and overall pharmacokinetics. |

| Hydrogen Bond Donors/Acceptors | Number of H-bond donor/acceptor sites | Crucial for specific interactions with biological targets. |

| Dipole Moment | Measure of molecular polarity | Affects solubility and binding interactions. |

Correlation with Physicochemical Parameters (e.g., lipophilicity, pKa)

The physicochemical properties of a molecule, such as its lipophilicity and acidity (pKa), are fundamental to its mechanistic activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter. The difluoromethoxy group at the 2-position of the benzoic acid ring is expected to significantly increase the lipophilicity of the molecule compared to its non-fluorinated analogue, 2-methoxy-5-hydroxybenzoic acid. This is due to the replacement of hydrogen atoms with more electronegative fluorine atoms. Increased lipophilicity can enhance the ability of a compound to cross biological membranes, which may be crucial for reaching its target of action.

pKa , the acid dissociation constant, is another key determinant of a compound's behavior in a biological system. The carboxylic acid group of benzoic acid derivatives is weakly acidic. The electronic effects of the substituents on the benzene ring can modulate this acidity. Electron-withdrawing groups generally increase the acidity (lower the pKa) by stabilizing the carboxylate anion. The difluoromethoxy group is known to be electron-withdrawing, which would suggest that 2-(Difluoromethoxy)-5-hydroxybenzoic acid has a lower pKa than benzoic acid itself. The hydroxyl group at the 5-position, being an electron-donating group, would have an opposing, though likely weaker, effect. Density Functional Theory (DFT) calculations on substituted benzoic acids have shown a strong correlation between the electronic properties of the substituents and the pKa of the carboxylic acid group. researchgate.netpsu.edu

The interplay between lipophilicity and pKa is crucial. At physiological pH, a significant portion of the molecules will exist in their ionized (carboxylate) form, which is more water-soluble. The balance between the neutral, more lipophilic form and the ionized, more hydrophilic form will govern the compound's ability to partition into different biological compartments.

The following table provides estimated physicochemical parameters for 2-(Difluoromethoxy)-5-hydroxybenzoic acid, based on the known effects of its functional groups and data from analogous compounds.

| Physicochemical Parameter | Estimated Value/Range | Rationale for Estimation |

| Lipophilicity (LogP) | 2.5 - 3.5 | The difluoromethoxy group significantly increases lipophilicity compared to a methoxy (B1213986) or hydroxyl group. |

| pKa (Carboxylic Acid) | 3.0 - 4.0 | The electron-withdrawing difluoromethoxy group is expected to lower the pKa compared to benzoic acid (pKa ≈ 4.2). |

| pKa (Phenolic Hydroxyl) | 9.0 - 10.0 | The phenolic hydroxyl group is weakly acidic, with a pKa typical for substituted phenols. |

| Topological Polar Surface Area (TPSA) | ~77.8 Ų | Calculated based on the presence of two hydroxyl groups and a carboxylic acid. |

Biological Activity and Mechanistic Insights Non Human/non Clinical

Structure-Activity Relationship (SAR) Analysis for Biological Mechanisms

To provide the requested information, dedicated laboratory research focusing on 2-(Difluoromethoxy)-5-hydroxybenzoic acid would be required.

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For 2-(Difluoromethoxy)-5-hydroxybenzoic acid, the key pharmacophoric features are derived from its substituted benzoic acid scaffold. These elements include:

A Hydrogen Bond Acceptor: The oxygen atoms of the carboxylic acid and hydroxyl groups can accept hydrogen bonds.

A Hydrogen Bond Donor: The hydrogen atoms of the carboxylic acid and hydroxyl groups can donate hydrogen bonds.

An Aromatic Ring: The central benzene (B151609) ring provides a hydrophobic region capable of engaging in van der Waals and π-π stacking interactions.

A Negative Ionizable Feature: At physiological pH, the carboxylic acid group is typically deprotonated, carrying a negative charge that can form ionic bonds or salt bridges.

These features are crucial for the molecule's ability to bind to target sites on enzymes or receptors, initiating a biological response. The spatial relationship between these elements dictates the molecule's binding affinity and specificity.

Impact of Difluoromethoxy Group on Molecular Recognition

The incorporation of fluorine-containing groups is a widely used strategy in medicinal chemistry to modulate a compound's properties. researchgate.netnih.gov The difluoromethoxy (-OCF₂H) group, in particular, has a profound impact on molecular recognition due to its unique electronic and conformational characteristics. researchgate.netnih.gov

Antioxidant and Pro-oxidant Activity at Molecular Level

Phenolic compounds, including hydroxybenzoic acid derivatives, are well-known for their ability to participate in redox reactions. semanticscholar.org Their activity is largely attributed to the presence of the hydroxyl group on the aromatic ring, which can neutralize reactive oxygen species (ROS).

Radical Scavenging Mechanisms

The primary antioxidant action of phenolic compounds involves the scavenging of free radicals. This is achieved through several mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and single electron transfer-based pathways. preprints.orgpreprints.org

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. preprints.org The resulting phenoxyl radical is stabilized by resonance, with the unpaired electron delocalized across the aromatic ring. The ease with which this occurs is related to the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE corresponds to higher antioxidant activity. preprints.org

Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar, protic solvents. It involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it. preprints.org

The presence of the electron-withdrawing difluoromethoxy group can influence the BDE of the phenolic O-H bond and the stability of the resulting radical, thereby modulating the compound's radical scavenging efficiency.

Role in Redox Homeostasis in in vitro systems

Redox homeostasis is the delicate balance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates through antioxidant defenses. nih.gov An imbalance in this system leads to oxidative stress, which is implicated in cellular damage. nih.gov

In in vitro systems, compounds like 2-(Difluoromethoxy)-5-hydroxybenzoic acid can contribute to maintaining redox homeostasis by acting as direct antioxidants. researchgate.net By scavenging excess free radicals, the compound can help prevent oxidative damage to crucial biomolecules such as lipids, proteins, and DNA within a controlled laboratory setting. nih.gov The effectiveness of hydroxybenzoic acids in this role is often dependent on their concentration and the specific pH of the system, which affects their chemical form and reactivity. ffhdj.com

Antimicrobial Activity against Model Organisms (Mechanism-focused)

Phenolic acids and their derivatives have long been recognized for their antimicrobial properties against a range of microorganisms. ijpbp.com Their mechanisms of action are often multifaceted and can vary depending on the specific compound and the target organism.

The antibacterial action of such compounds is generally thought to involve several potential mechanisms:

Disruption of the Cell Membrane: The lipophilic nature of the aromatic ring allows the molecule to intercalate into the bacterial cell membrane, disrupting its structure and function, leading to increased permeability and leakage of intracellular components. nih.gov

Inhibition of Enzyme Activity: The compound may interfere with the function of essential microbial enzymes. nih.gov

Interference with Nutrient Uptake: The integrity of the cell membrane is crucial for nutrient transport; its disruption can impair the uptake of essential molecules. nih.gov

Spectrum of Activity against Fungi and Bacteria in Lab Assays

Laboratory assays, such as those determining the Minimum Inhibitory Concentration (MIC), are used to quantify the antimicrobial potency of a compound. While specific data for 2-(Difluoromethoxy)-5-hydroxybenzoic acid is limited, the activity of structurally related hydroxybenzoic acid derivatives provides insight into its potential spectrum. For example, derivatives of 2,4-dihydroxybenzoic acid and 5-chlorosalicylic acid have demonstrated activity against various Gram-positive and Gram-negative bacteria. mdpi.comnih.gov

The table below summarizes the antimicrobial activity of representative hydroxybenzoic acid derivatives against common model organisms.

| Organism | Compound Tested (Analogue) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | 2,4-Dihydroxybenzoic acid derivative | 3.91 | mdpi.com |

| Staphylococcus aureus | 5-Chloro-2-hydroxybenzoic acid derivative | 15.62-31.25 (μmol/L) | nih.gov |

| Escherichia coli | 2,4-Dihydroxybenzoic acid | >100 | mdpi.com |

| Mycobacterium kansasii | 5-Chloro-2-hydroxybenzoic acid derivative | 1-4 (μmol/L) | nih.gov |

| Candida albicans | 2,4-Dihydroxybenzoic acid derivative | 500-1000 | mdpi.com |

Elucidation of Cellular or Molecular Targets for Antimicrobial Action

Currently, there is a notable lack of specific research elucidating the precise cellular or molecular targets for the antimicrobial action of 2-(Difluoromethoxy)-5-hydroxybenzoic acid. The available scientific literature does not provide direct evidence or detailed studies on the specific mechanisms by which this compound exerts its antimicrobial effects. However, by examining the broader class of hydroxybenzoic acids and their derivatives, it is possible to infer potential mechanisms of action that may be relevant. It is important to emphasize that the following discussion is based on the activities of related compounds and serves as a theoretical framework rather than established fact for 2-(Difluoromethoxy)-5-hydroxybenzoic acid.